molecular formula C9H14N2O3 B2990912 ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate CAS No. 888739-04-6

ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate

Cat. No.: B2990912
CAS No.: 888739-04-6
M. Wt: 198.222
InChI Key: IMGDBIMVFOWKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl ester group at the 4-position and an isopropoxy group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The isopropoxy group can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the isopropoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction may produce pyrazole-4-methanol derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound may be explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1H-pyrazole-4-carboxylate: Lacks the isopropoxy group, which may affect its biological activity and chemical reactivity.

    3-Isopropoxy-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.

    1H-pyrazole-4-carboxylic acid: A simpler derivative without the ethyl ester or isopropoxy groups, potentially leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological characteristics compared to other pyrazole derivatives.

Properties

IUPAC Name

ethyl 5-propan-2-yloxy-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-13-9(12)7-5-10-11-8(7)14-6(2)3/h5-6H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDBIMVFOWKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.